3-(4-Isobutylphenyl)-2-methylpropan-1-ol
Overview
Description
3-(4-Isobutylphenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of alcohols It is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-Isobutylphenyl)-2-methylpropan-1-one using a reducing agent such as sodium borohydride in methanol . The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method is the catalytic hydrogenation of 3-(4-Isobutylphenyl)-2-methylpropan-1-one using a palladium catalyst under high pressure and temperature conditions . This method allows for the large-scale production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isobutylphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 3-(4-Isobutylphenyl)-2-methylpropan-1-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Isobutylphenyl)-2-methylpropan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Isobutylphenyl)-2-methylpropan-1-ol is not well-documented. its structural similarity to ibuprofen suggests that it may exert its effects through similar pathways. Ibuprofen works by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, leading to reduced inflammation and pain . It is possible that this compound may interact with similar molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: 2-(4-Isobutylphenyl)propanoic acid.
Ketoprofen: 2-(3-Benzoylphenyl)propanoic acid.
Naproxen: 2-(6-Methoxynaphthalen-2-yl)propanoic acid.
Uniqueness
3-(4-Isobutylphenyl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of a hydroxyl group on the propyl chain. This structural difference may result in distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-3-[4-(2-methylpropyl)phenyl]propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-11(2)8-13-4-6-14(7-5-13)9-12(3)10-15/h4-7,11-12,15H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBSLLALIZRKAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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